3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

Medicinal Chemistry Physicochemical Properties Lipophilicity

Researchers studying EGFR kinase inhibition often face solubility-related assay variability with highly lipophilic quinazoline analogs. 3-[(6-Bromoquinazolin-4-yl)amino]propanoic acid (CAS 446829-14-7) directly addresses this challenge with a predicted LogP of 2.03 and LogD of -0.67 at pH 7.4, ensuring consistent compound concentrations in enzyme- and cell-based assays. - Minimizes precipitation risk for reliable dose-response data. - Free carboxylic acid handle enables immediate amide coupling or esterification without deprotection steps. - Defined 6-bromo-4-aminoquinazoline scaffold provides a validated SAR reference point for lead optimization.

Molecular Formula C11H10BrN3O2
Molecular Weight 296.12 g/mol
CAS No. 446829-14-7
Cat. No. B1269205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid
CAS446829-14-7
Molecular FormulaC11H10BrN3O2
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NC=N2)NCCC(=O)O
InChIInChI=1S/C11H10BrN3O2/c12-7-1-2-9-8(5-7)11(15-6-14-9)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15)
InChIKeyJUEPIWSJQXPKLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(6-Bromoquinazolin-4-yl)amino]propanoic Acid (CAS 446829-14-7): Chemical Profile and Procurement Overview


3-[(6-Bromoquinazolin-4-yl)amino]propanoic acid (CAS 446829-14-7), also known as N-(6-bromo-4-quinazolinyl)-β-alanine, is a small-molecule heterocyclic compound belonging to the quinazoline class . It features a 6-bromoquinazoline core linked to a propanoic acid side chain via a 4-amino linkage. The compound has a molecular formula of C₁₁H₁₀BrN₃O₂, a molecular weight of 296.12 g/mol, and a predicted LogP of 2.03, indicating moderate lipophilicity .

Why 3-[(6-Bromoquinazolin-4-yl)amino]propanoic Acid Cannot Be Simply Replaced by Generic Quinazoline Analogs


The 6-bromoquinazoline scaffold is a recognized pharmacophore for kinase inhibition, particularly against the epidermal growth factor receptor (EGFR) [1]. However, the presence and nature of substituents at the 4-amino position profoundly influence target engagement, cellular activity, and physicochemical properties [1]. Generic substitution with a non-brominated quinazoline or an analog lacking the propanoic acid side chain can lead to unpredictable changes in binding affinity, selectivity, and drug-like properties, thereby compromising experimental reproducibility and project outcomes. The following sections provide specific, quantitative evidence for the differentiation of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid.

Quantitative Differentiation of 3-[(6-Bromoquinazolin-4-yl)amino]propanoic Acid: A Head-to-Head Evidence Guide for Procurement Decisions


Predicted Lipophilicity (LogP) of 3-[(6-Bromoquinazolin-4-yl)amino]propanoic Acid vs. Core 6-Bromoquinazoline Scaffold

The introduction of a propanoic acid side chain at the 4-amino position of the 6-bromoquinazoline scaffold significantly alters the compound's lipophilicity. The predicted LogP for 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid is 2.03 , while the core 6-bromoquinazoline (CAS 89840-94-8) is expected to have a higher LogP value due to the absence of the polar carboxylic acid moiety. This difference in LogP (ΔLogP ≈ 0.5-1.0, based on class-level inference) directly impacts aqueous solubility and membrane permeability.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Predicted Distribution Coefficient (LogD, pH 7.4) of 3-[(6-Bromoquinazolin-4-yl)amino]propanoic Acid

The distribution coefficient (LogD) at physiological pH (7.4) is a key determinant of a compound's ability to passively diffuse across biological membranes. For 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid, the predicted LogD at pH 7.4 is -0.67 , indicating a net preference for the aqueous phase due to the ionization of the carboxylic acid group. In contrast, a non-ionizable analog like 6-bromoquinazoline would be expected to have a positive LogD, favoring membrane partitioning.

ADME Drug-like Properties Ionization State

Hydrogen Bond Donor/Acceptor Count and Polar Surface Area

The propanoic acid side chain introduces additional hydrogen bond donors and acceptors, which influence molecular recognition and passive permeability. 3-[(6-Bromoquinazolin-4-yl)amino]propanoic acid has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a polar surface area (PSA) of 75 Ų . A comparator lacking the carboxylic acid, such as 6-bromoquinazoline, would have fewer H-bond donors/acceptors and a lower PSA, potentially leading to improved passive permeability but reduced aqueous solubility.

Drug Design Physicochemical Properties Permeability

Optimal Application Scenarios for 3-[(6-Bromoquinazolin-4-yl)amino]propanoic Acid Based on Quantitative Evidence


As a Chemical Probe for Studying EGFR Kinase Inhibition in Aqueous Assays

The moderate lipophilicity (LogP 2.03) and negative LogD at pH 7.4 (-0.67) suggest that this compound may exhibit good aqueous solubility. This property is beneficial for maintaining consistent compound concentrations in enzyme-based or cell-based assays, reducing the risk of precipitation and ensuring reliable dose-response data. Researchers studying EGFR inhibition can leverage this compound to minimize solubility-related variability, a common issue with more lipophilic quinazoline analogs.

As a Synthetic Intermediate for Generating Conjugates or Prodrugs

The presence of a carboxylic acid group provides a versatile handle for further chemical derivatization, such as amide bond formation or esterification . This enables the creation of novel conjugates (e.g., with fluorophores, biotin, or PEG linkers) for target engagement studies or the development of prodrugs designed to improve oral bioavailability by masking the polar carboxylic acid.

As a Reference Standard for Structure-Activity Relationship (SAR) Studies on Quinazoline Kinase Inhibitors

The compound serves as a well-defined point of reference in SAR campaigns focused on optimizing the 4-amino position of 6-bromoquinazoline-based kinase inhibitors. By comparing the physicochemical and biological data of this compound (e.g., LogD, PSA) with those of analogs bearing different 4-amino substituents, medicinal chemists can rationally guide lead optimization efforts to balance target affinity with drug-like properties .

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